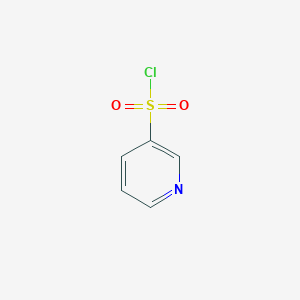

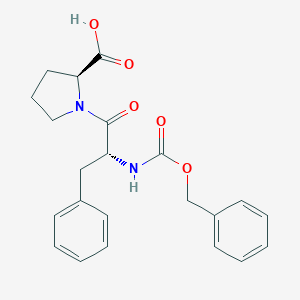

![molecular formula C11H12N2O B100614 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one CAS No. 19276-01-8](/img/structure/B100614.png)

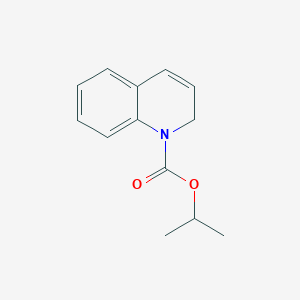

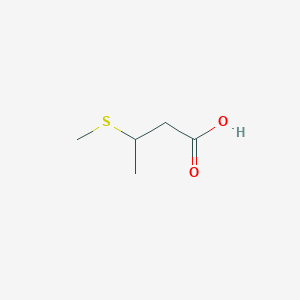

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It is an important pharmacophore in drug discovery and is a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-(4-Aminophenyl)benzimidazole is synthesized starting with benzene derivatives . The reaction probably proceeds via the mechanism illustrated in Scheme 2 .

Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

In the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline, a mixture of p-aminobenzoic acid and o-phenylenediamine was heated under reflux in hot syrupy o-phosphoric acid at 180–200 °C for 4 h .

Wissenschaftliche Forschungsanwendungen

Biological Activity and Drug Discovery

Benzimidazole derivatives, including 4-(1H-Benzimidazol-2-yl)-2-butanone, are crucial in drug discovery due to their diverse biological activities. They have been extensively studied for their potential as bioactive molecules in pharmacology . These compounds are known to exhibit a wide range of biological activities, such as antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Organic Synthesis

In organic chemistry, benzimidazole derivatives serve as important intermediates. They are involved in various synthesis reactions due to their reactivity and stability. The compound can be used to synthesize more complex molecules that have applications in medicinal chemistry and material science .

Pharmacological Research

The benzimidazole core is a part of many pharmacologically active compounds. It is often used in the development of new drugs that target a variety of diseases. The compound’s derivatives have been explored for their potential in treating conditions such as cancer, HIV, and other infectious diseases .

Materials Science

Benzimidazole derivatives are also significant in materials science. They have been used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their electronic properties. The compound’s ability to act as a building block for functional materials makes it valuable in this field .

Coordination Chemistry

The flexibility of benzimidazole derivatives as nitrogen and sulfur donors allows them to adopt a variety of coordination modes. This makes them suitable for use in coordination chemistry, where they can form complexes with metals. These complexes have applications in catalysis and materials science .

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry due to their wide-ranging biological activity .

Mode of Action

Benzimidazole derivatives are known to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the wide range of biological activities exhibited by benzimidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

4-(1H-benzimidazol-2-yl)butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMKLYRTTZXHON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-](/img/structure/B100557.png)